4-methoxy-N-(3-methylbutyl)aniline
Overview
Description
4-methoxy-N-(3-methylbutyl)aniline is an organic compound belonging to the family of anilines. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an N-(3-methylbutyl) substituent on the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-methylbutyl)aniline can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with 3-methylbutylamine. The reaction typically occurs under basic conditions, using a solvent such as ethanol or methanol.
Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with 3-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation
Major Products
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-methoxy-N-(3-methylbutyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the N-(3-methylbutyl) substituent play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyaniline: Lacks the N-(3-methylbutyl) substituent, making it less hydrophobic and potentially less bioactive.
N-(3-methylbutyl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-ethoxy-N-(3-methylbutyl)aniline: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its chemical properties and applications.
Uniqueness
4-methoxy-N-(3-methylbutyl)aniline is unique due to the presence of both the methoxy group and the N-(3-methylbutyl) substituent, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methoxy-N-(3-methylbutyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-9-13-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJPCHUXEINIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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